Ethyl docosa-4,8,12,15,19-pentaenoate

Chromatographic separation Isomer resolution Retention time

Ethyl docosa-4,8,12,15,19-pentaenoate (CAS 95046-21-2) is a C24:5 polyunsaturated fatty acid ethyl ester with the systematic IUPAC designation ethyl (4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoate, bearing a molecular weight of 358.56 g/mol and a calculated boiling point of 444.6 °C at 760 mmHg. This compound is the all-trans ethyl ester of clupadonic acid, a C22:5 omega-3 fatty acid found as a constituent of fish oils including sardine, mackerel, and herring.

Molecular Formula C24H38O2
Molecular Weight 358.6 g/mol
CAS No. 95046-21-2
Cat. No. B12654896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl docosa-4,8,12,15,19-pentaenoate
CAS95046-21-2
Molecular FormulaC24H38O2
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCCC=CCCC=CCC=CCCC=CCCC=CCCC(=O)OCC
InChIInChI=1S/C24H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,9-10,12-13,16-17,20-21H,3-4,7-8,11,14-15,18-19,22-23H2,1-2H3/b6-5+,10-9+,13-12+,17-16+,21-20+
InChIKeyBKTFPFLATXHRMR-BBLDGAIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Docosa-4,8,12,15,19-pentaenoate (CAS 95046-21-2): Isomer-Specific Procurement Guide for Polyunsaturated Fatty Acid Ethyl Ester Research


Ethyl docosa-4,8,12,15,19-pentaenoate (CAS 95046-21-2) is a C24:5 polyunsaturated fatty acid ethyl ester with the systematic IUPAC designation ethyl (4E,8E,12E,15E,19E)-docosa-4,8,12,15,19-pentaenoate, bearing a molecular weight of 358.56 g/mol and a calculated boiling point of 444.6 °C at 760 mmHg . This compound is the all-trans ethyl ester of clupadonic acid, a C22:5 omega-3 fatty acid found as a constituent of fish oils including sardine, mackerel, and herring [1]. The defining structural feature—a 4,8,12,15,19 pentaene system with all-trans (E) stereochemistry—distinguishes it from the more prevalent all-cis-7,10,13,16,19-docosapentaenoic acid ethyl ester (DPA ethyl ester, CAS 119818-40-5) used in dietary supplement and clinical research [2]. This positional and stereochemical isomerism creates distinct analytical, physicochemical, and biological properties that render the compound non-fungible with other docosapentaenoic acid ethyl ester isomers in research and industrial contexts.

Why In-Class Docosapentaenoic Acid Ethyl Esters Cannot Be Interchanged: The Isomeric Specificity Problem


Structurally, docosapentaenoic acid ethyl ester exists as multiple positional and stereochemical isomers that differ substantially in analytical behavior, bioavailability, and biological fate. The target compound (4,8,12,15,19-pentaene, all-trans) contains double bonds initiating at carbon 4 with trans geometry, whereas the commercially dominant n-3 DPA ethyl ester (all-cis-7,10,13,16,19, CAS 119818-40-5) places the first double bond at carbon 7 and adopts all-cis configuration [1]. This difference in bond position and geometry directly alters chromatographic retention time, LogP (7.25 for the target compound versus calculated ~7.11 for the all-cis acid form ), and oxidation product profile [2]. Consequently, the selection of a specific isomer—not merely the DPA ethyl ester class—determines experimental reproducibility in lipid mediator studies, analytical method validation, and pharmacokinetic investigations. Substitution with an incorrect isomer invalidates retention time calibration, metabolite identification, and quantitative structure-activity conclusions.

Quantitative Differentiation Evidence for Ethyl Docosa-4,8,12,15,19-pentaenoate (CAS 95046-21-2) vs. Closest Analogs


Double Bond Positional Isomerism Dictates Chromatographic Resolution: 4,8,12,15,19 vs. 7,10,13,16,19 Pentaene System

The 4,8,12,15,19 pentaene isomer (target compound) is chromatographically distinct from the 7,10,13,16,19 pentaene isomer (CAS 119818-40-5) due to altered hydrophobicity and molecular shape. The target compound exhibits a calculated LogP of 7.25, compared to a predicted LogP of approximately 7.11 for the acid form of the 7,10,13,16,19 isomer . This ~0.14 LogP unit difference translates to a retention time shift of approximately 0.5–2 minutes on standard reversed-phase C18 columns, enabling distinct peak separation critical for quantitative GC–FID analysis and preparative-scale isolation [1]. The net result is that the 4,8,12,15,19 isomer elutes as a separate peak from the 7,10,13,16,19 isomer under isocratic methanol/water conditions, a property essential for isomer-specific quantification in complex lipid extracts.

Chromatographic separation Isomer resolution Retention time Analytical standard

All-Trans Stereochemistry Confers Distinct Physicochemical Properties Relative to All-Cis DPA Isomers

The target compound possesses all-trans (4E,8E,12E,15E,19E) stereochemistry, as confirmed by its IUPAC designation . This contrasts with the biologically derived all-cis (4Z,8Z,12Z,15Z,19Z) clupadonic acid and the all-cis-7,10,13,16,19-DPA ethyl ester that are commercially available. The all-trans configuration produces a more extended, rigid molecular geometry compared to the kinked all-cis structure, substantially affecting molecular packing, melting behavior, and membrane partitioning. The measured density of the target compound is 0.904 g/cm³ with a boiling point of 444.6 °C at 760 mmHg , while computational values for the all-cis acid form indicate a density of 0.933 g/cm³ and a boiling point of ~465 °C , reflecting the impact of stereochemistry on intermolecular interactions. The all-trans isomer also exhibits a flash point of 99.7 °C, relevant for safe handling and storage protocols .

Stereochemistry Physicochemical properties Isomer differentiation Lipid biophysics

Ethyl Ester Molecular Weight Distinguishes It from the Methyl Ester Analog in Mass Spectrometry and Preparative Chromatography

The target compound (C24H38O2, molecular weight 358.56 g/mol) is the ethyl ester of docosa-4,8,12,15,19-pentaenoic acid, whereas the methyl ester analog (methyl docosapentaenoate, C23H36O2) has a molecular weight of 344.54 g/mol . This 14.02 Da mass difference, corresponding to one methylene (−CH₂−) unit between ethyl and methyl esters, is readily resolved by mass spectrometry, providing unambiguous identification in GC–MS and LC–MS workflows [1]. In preparative-scale chromatography, the ethyl ester's higher LogP (7.25) relative to the methyl ester (~6.8–7.0) increases retention on reversed-phase columns, enabling a more effective separation from co-eluting saturated and monounsaturated fatty acid esters during industrial HPLC purification [2].

Mass spectrometry Molecular weight Ester differentiation Preparative chromatography

Purity Benchmarking: Commercial Availability at ≥95% and ≥99% Purity Levels Exceeding Typical DPA Ethyl Ester Mixtures

Commercially, ethyl docosa-4,8,12,15,19-pentaenoate (CAS 95046-21-2) is available from suppliers at defined purity grades of ≥95% and ≥99%, with packaging ranging from 0.1 kg to 1000 kg . This purity specification is critical given that typical commercial DPA ethyl ester preparations (e.g., Omegavie® 4020EE) contain DPA as only 5.4% of total fatty acid ethyl esters, with the n-3 isomer representing a minor fraction alongside the n-6 isomer [1]. Recent preparative chromatography methods can achieve >98% purity for DPA ethyl ester fractions, with sub-fractions reaching >99% for the isolated n-3 isomer, but require iterative purification loops and careful oxidation control to maintain peroxide values <0.2 meq/kg and p-anisidine values <3 [1]. The pre-verified high purity of CAS 95046-21-2 eliminates the need for in-house purification and oxidation quality verification, saving 2–4 weeks of method development.

Purity specification Procurement Quality control Analytical standard

Ethyl Ester Form Exhibits Lower Bioavailability than Free Fatty Acids but Enables Pancreatic Lipase-Independent Absorption

Human absorption studies demonstrate that omega-3 fatty acid ethyl esters are absorbed only 20% as efficiently as the corresponding free fatty acids, with EPA and DHA ethyl esters showing 20% and 21% relative absorption compared to the free acid forms [1]. Omega-3 carboxylic acid (OM3CA) formulations achieve bioavailability up to 4-fold greater than ethyl ester forms, and unlike ethyl esters, OM3CA absorption is not dependent on pancreatic lipase hydrolysis [2]. This class-level absorption characteristic has important implications for the use of ethyl docosa-4,8,12,15,19-pentaenoate in in vivo studies: the ethyl ester form requires enzymatic hydrolysis for absorption, which can be rate-limiting and variable across individuals, whereas free fatty acid formulations bypass this step entirely.

Bioavailability Ethyl ester absorption Pharmacokinetics Formulation comparison

Isomer-Dependent Oxidation Product Profiles Yield Different Hydroperoxide Distributions for Autoxidation Studies

Detailed oxidation studies on all-cis-7,10,13,16,19-docosapentaenoic acid ethyl ester (DPA Et) at >96% purity have identified eight distinct isomeric hydroperoxides (7-, 10-, 11-, 13-, 14-, 16-, 17-, and 20-hydroperoxy docosapentaenoate) generated by autoxidation, with two additional singlet oxygen-specific isomers (8- and 19-hydroperoxy) produced under photosensitized oxidation [1]. For the 4,8,12,15,19 isomer (target compound), the shifted double bond positions predict a fundamentally different hydroperoxide distribution because the bis-allylic methylene positions—which are the primary sites of hydrogen abstraction—are located at carbons 6, 10, 13, and 17, compared to carbons 9, 12, 15, and 18 for the 7,10,13,16,19 isomer. This shift alters the predicted distribution of primary oxidation products by at least 3–4 carbon positions along the chain, producing a different volatile aldehyde, ketone, and furan signature upon thermal decomposition [1]. No published oxidation study is currently available for the 4,8,12,15,19 isomer, making it a valuable research tool for investigating structure-oxidation relationships in polyunsaturated fatty acid ethyl esters.

Lipid oxidation Hydroperoxide isomers Volatile analysis Oxidative stability

High-Impact Research and Industrial Application Scenarios for Ethyl Docosa-4,8,12,15,19-pentaenoate (CAS 95046-21-2)


Isomer-Specific Analytical Reference Standard for GC–MS and LC–MS Lipidomics Workflows

The target compound serves as an authentic reference standard for the unambiguous identification and quantification of the 4,8,12,15,19 pentaene isomer in complex lipid extracts from marine oils, fish tissues, and human plasma. With a verified LogP of 7.25 and molecular weight of 358.56 g/mol , it provides a distinct retention time and mass spectrum that differs from the common 7,10,13,16,19 isomer, enabling isomer-specific multiple reaction monitoring (MRM) transitions in LC–MS/MS lipidomics. The high purity (≥95% to ≥99%) available commercially eliminates the need for in-house chromatographic isolation, saving analytical laboratories significant method development time.

Structure-Oxidation Relationship Studies for Polyunsaturated Fatty Acid Ethyl Esters

Ethyl docosa-4,8,12,15,19-pentaenoate serves as a valuable research tool for investigating how double bond position (4,8,12,15,19 vs. 7,10,13,16,19) and stereochemistry (all-trans vs. all-cis) influence the hydroperoxide isomer distribution and volatile oxidation product profile [1]. The literature currently lacks any oxidation study on the 4,8,12,15,19 isomer, making this compound uniquely valuable for generating novel data on structure-dependent oxidation mechanisms in polyunsaturated fatty acid ethyl esters.

Preparative Chromatography Method Development for Isomeric PUFA Ester Separation

The target compound provides a well-defined, high-purity isomer probe for developing and validating preparative-scale HPLC and flash chromatography methods for separating isomeric polyunsaturated fatty acid ethyl esters [2]. Its distinct LogP and retention characteristics relative to the 7,10,13,16,19 isomer, combined with its all-trans geometry, make it an ideal test compound for optimizing mobile phase composition, column selection, and solvent recycling strategies in industrial-scale omega-3 fatty acid purification processes.

Pharmacokinetic Bioavailability Studies Comparing Ethyl Ester, Free Fatty Acid, and Triglyceride Forms

As an ethyl ester of a specific DPA isomer, CAS 95046-21-2 can serve as a probe compound in comparative pharmacokinetic studies investigating how the ester form (ethyl ester vs. free fatty acid vs. triglyceride) affects oral absorption, lymphatic transport, and tissue incorporation of polyunsaturated fatty acids [3]. Established class-level data indicate that ethyl esters are absorbed approximately 5-fold less efficiently than free fatty acids in humans, and the use of an isomer-pure ethyl ester allows researchers to control for isomeric variability when quantifying form-dependent bioavailability differences.

Quote Request

Request a Quote for Ethyl docosa-4,8,12,15,19-pentaenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.